N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide
Description
N-(5-Methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at position 3. The acetamide bridge connects this moiety to a 4-(methylthio)phenyl group, while the nitrogen atom of the acetamide is further substituted with a pyridin-4-ylmethyl group.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-28-18-5-8-21-20(14-18)25-23(30-21)26(15-17-9-11-24-12-10-17)22(27)13-16-3-6-19(29-2)7-4-16/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVFPVOHXYNYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound and related derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxybenzo[d]thiazole with various aryl and heteroaryl amines, followed by acylation to form the final acetamide structure. The synthetic pathway can be optimized based on the desired substituents to enhance biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including those similar to this compound.
- In Vitro Studies : Research indicates that compounds with thiazole moieties exhibit moderate to significant antibacterial activity against various strains such as E. coli and Staphylococcus aureus. For instance, a related thiazole derivative demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against these pathogens .
| Compound | Antibacterial Activity (MIC µg/mL) |
|---|---|
| This compound | TBD |
| Standard (Ampicillin) | 20 |
Anticancer Activity
The anticancer potential of thiazole derivatives has been a focal point in medicinal chemistry.
- Cell Line Studies : The compound has shown promising results in inhibiting tumor cell proliferation. For example, studies indicated that thiazole-containing compounds could significantly reduce viability in A549 (lung cancer) and C6 (glioma) cell lines with IC50 values often below 10 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Standard (Doxorubicin) | A549 | 0.1 |
The proposed mechanisms underlying the biological activities of thiazole derivatives include:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives can be influenced by various structural modifications:
- Substituents on the Thiazole Ring : The presence of electron-donating or withdrawing groups can enhance or diminish activity.
- Aromatic Rings : Modifications on the phenyl rings attached to the thiazole can significantly affect potency against specific microbial strains or cancer cell lines.
Case Studies
- Antibacterial Evaluation : A study evaluated several thiazole derivatives for their antimicrobial efficacy, revealing that modifications at the 5-position generally increased activity against Gram-positive bacteria .
- Anticancer Screening : Another investigation focused on thiazole-benzimidazole hybrids, which exhibited superior anticancer properties compared to their parent compounds, particularly against lung cancer cells .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step reactions starting from simple benzothiazole derivatives. The process generally includes:
- Formation of Benzothiazole Derivatives : Initial reactions involve the condensation of appropriate thiazole and benzene derivatives.
- Substitution Reactions : The introduction of methylthio and pyridinyl groups is achieved through nucleophilic substitution methods.
- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or similar reagents.
These steps are crucial for achieving the desired structural integrity and functional properties of the compound.
Anticancer Activity
A notable application of compounds related to this compound is their anticancer activity . Research has shown that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that related compounds induced apoptosis in A549 (lung cancer) and C6 (glioma) cell lines through mechanisms such as DNA synthesis inhibition and caspase activation .
Antimicrobial Properties
Compounds containing thiazole rings have also been investigated for their antimicrobial properties . A systematic study revealed that modifications in the thiazole structure enhanced the efficacy against various bacterial strains, indicating a potential for developing new antimicrobial agents .
Antimalarial Activity
Recent studies have highlighted the potential of thiazole derivatives in combating malaria. Compounds similar to this compound were found to exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) analyses indicated that specific modifications could lead to compounds with high antimalarial potency and low cytotoxicity .
Neuroprotective Effects
Research has also pointed towards the neuroprotective effects of thiazole derivatives, including those similar to this compound. These compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study published in 2020 focused on a series of benzothiazole derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly inhibited cell proliferation in A549 and C6 cell lines, with IC50 values suggesting potent anticancer activity .
Case Study 2: Antimicrobial Activity
In a recent investigation, a library of thiazole derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Several compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial potential .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| N-[5-chloro-benzothiazol-2-yl]-acetamide | Anticancer | A549 | 15 µM |
| N-[5-methoxy-benzothiazol-2-yl]-benzamide | Antimicrobial | E. coli | 8 µg/mL |
| N-[5-methoxy-benzothiazol-2-yl]-pyridine derivative | Antimalarial | P. falciparum | 12 µg/mL |
| N-[5-methoxy-benzothiazol-2-yl]-amine | Neuroprotective | Neuronal Cells | Significant effect |
Table 2: Synthesis Steps Overview
| Step Number | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Thiazole derivative + Benzene |
| 2 | Nucleophilic Substitution | Methylthio compound |
| 3 | Acetamide Formation | Acetic anhydride |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structure shares key features with several classes of bioactive thiazole- and acetamide-containing derivatives:
Key Observations :
- Substituent Impact :
- Methoxy vs. Nitro/Chloro Groups : The methoxy group in the target compound may enhance solubility and metabolic stability compared to nitro or chloro substituents, which are often associated with higher cytotoxicity .
- Pyridinylmethyl vs. Phenyl Substituents : The pyridin-4-ylmethyl group may improve binding to kinase targets (e.g., EGFR or VEGFR) compared to simple phenyl groups, as seen in triazole-thiazole hybrids .
Comparison with Analogues :
- N-(4-Phenyl-2-thiazolyl)acetamide (): Synthesized via direct acylation of 2-amino-4-phenylthiazole with acetyl chloride, a simpler route than the multi-step approach required for the target compound .
- Triazole-Thiazole Hybrids (): Require sequential cyclization and coupling steps, mirroring the complexity of the target compound’s synthesis .
SAR Trends :
- Electron-Donating Groups (e.g., methoxy): Enhance metabolic stability but may reduce direct target binding.
- Bulkier Substituents (e.g., pyridinylmethyl): Improve selectivity for hydrophobic enzyme pockets .
Q & A
Q. What are the optimal synthetic routes for N-(5-Methoxybenzo[d]thiazol-2-yl)-2-(4-(Methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Using precursors like 2-amino-5-methoxybenzothiazole with acylating agents (e.g., chloroacetyl chloride) under reflux in aprotic solvents (e.g., DMF or THF) .
- Amide coupling : Introducing the pyridin-4-ylmethyl group via nucleophilic substitution or reductive amination, requiring precise pH control (pH 7–8) and temperatures of 60–80°C to minimize side reactions .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the structural integrity and purity of the compound confirmed?
- Spectroscopic characterization :
- ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8 ppm), methylthio (δ ~2.5 ppm), and pyridine protons (δ 7.5–8.5 ppm) confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) : Exact mass matching within 3 ppm error .
- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with retention time reproducibility and >98% peak area .
Q. What preliminary assays are used to evaluate its biological activity?
- In vitro screening :
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production while maintaining purity?
- Solvent optimization : Switching from DMF to DCM reduces side-product formation during acylation .
- Catalyst screening : Using DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing reaction time by 30% .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, enhancing reproducibility for multi-gram synthesis .
Q. What strategies are employed to resolve contradictions in bioactivity data across studies?
- Assay standardization : Normalize cell culture conditions (e.g., serum concentration, passage number) to reduce variability .
- Structural analogs : Compare activity of derivatives (e.g., replacing methylthio with sulfonyl groups) to identify critical pharmacophores .
- Metabolic stability testing : Liver microsome assays to rule out false negatives due to rapid degradation .
Q. How is the structure-activity relationship (SAR) explored for this compound?
- Substituent modification :
- 3D-QSAR modeling : CoMFA/CoMSIA analyses correlate steric/electronic features with IC₅₀ values .
Q. What computational methods are used to predict binding modes and mechanisms?
- Molecular docking : Autodock Vina or Schrödinger Suite to simulate interactions with targets like EGFR or PARP .
- MD simulations : GROMACS trajectories (100 ns) assess binding stability in aqueous environments .
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic profiles (e.g., logP <5 for oral bioavailability) .
Q. How are impurities identified and controlled during synthesis?
- HPLC-MS : Detect trace intermediates (e.g., unreacted thiazole precursors) .
- Forced degradation studies : Exposure to heat, light, and acidic/basic conditions to identify labile sites (e.g., methylthio oxidation to sulfoxide) .
- Quality by Design (QbD) : DOE (Design of Experiments) to map critical process parameters (CPPs) affecting purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
